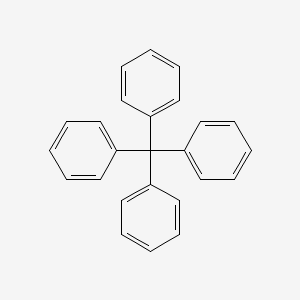

Tetraphenylmethane

Description

Properties

IUPAC Name |

tritylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQHIRFAKIASBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30212215 | |

| Record name | Methane, tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630-76-2 | |

| Record name | 1,1′,1′′,1′′′-Methanetetrayltetrakis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphenylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methane, tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraphenylmethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraphenylmethane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM2Q9C446P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Sterically Hindered Icon: Gomberg's Pioneering Synthesis of Tetraphenylmethane

Ann Arbor, MI - In a landmark achievement for organic chemistry, Moses Gomberg, a researcher at the University of Michigan, first accomplished the synthesis of tetraphenylmethane in 1898.[1] This pioneering work, born from an endeavor to create highly phenylated hydrocarbons, not only yielded a molecule of significant steric strain but also laid the groundwork for Gomberg's later discovery of the first persistent free radical. This technical guide provides an in-depth exploration of Gomberg's original synthesis, detailing the experimental protocols and quantitative data as reported in his seminal publications.

A Multi-Step Pathway to a Tetrahedral Marvel

Gomberg's route to this compound was a multi-step process commencing with the reaction of triphenylmethyl bromide and phenylhydrazine (B124118). The subsequent oxidation and thermal decomposition of the resulting intermediates ultimately afforded the desired this compound.

Experimental Workflow: Gomberg's Synthesis

Caption: Workflow of Gomberg's synthesis and purification of this compound.

Core Experimental Protocols

The following protocols are based on the descriptions provided in Gomberg's publications in the Journal of the American Chemical Society and Berichte der Deutschen Chemischen Gesellschaft.

Synthesis of 1-phenyl-2-tritylhydrazine

To a solution of triphenylmethyl bromide in a suitable solvent such as benzene, an equivalent amount of phenylhydrazine was added. The reaction mixture was allowed to react, leading to the formation of 1-phenyl-2-tritylhydrazine, which precipitated from the solution. The solid was then collected by filtration.

Oxidation to 1-phenyl-2-trityldiazene

The synthesized 1-phenyl-2-tritylhydrazine was suspended in cold water and treated with nitrous acid, which was generated in situ by the addition of sodium nitrite (B80452) and a mineral acid. This oxidation step yielded the corresponding azo compound, 1-phenyl-2-trityldiazene, which was also isolated as a solid.

Thermal Decomposition to this compound

The crucial step in the synthesis involved the thermal decomposition of 1-phenyl-2-trityldiazene. The dry azo compound was heated above its melting point. During this process, nitrogen gas was evolved, and a mixture of products was formed, from which this compound was isolated. The yield for this challenging synthesis was reported to be low, in the range of 2-5%.[2]

Purification

The crude this compound was purified by crystallization from benzene. The resulting crystals were described as colorless and well-formed.

Quantitative Data Summary

The following table summarizes the key quantitative data reported by Gomberg for the synthesized this compound.

| Property | Reported Value |

| Molecular Formula | C₂₅H₂₀ |

| Molecular Weight (amu) | 320.44 |

| Melting Point (°C) | 282 |

| Appearance | Colorless crystals |

| Solubility | Sparingly soluble in ether and cold benzene; more soluble in hot benzene and chloroform |

| Elemental Analysis (% C) | ~93.75 (Calculated) |

| Elemental Analysis (% H) | ~6.25 (Calculated) |

Signaling Pathway of the Synthesis

The chemical transformations in Gomberg's synthesis can be visualized as a direct pathway from starting materials to the final product.

Caption: Reaction pathway for the synthesis of this compound.

Gomberg's successful synthesis of this compound was a significant achievement, pushing the boundaries of what was considered possible in organic synthesis at the time. The preparation of this highly sterically congested molecule was a testament to his experimental skill and perseverance and directly led to his groundbreaking discovery of the triphenylmethyl radical, which opened the new field of radical chemistry.

References

Gomberg's Landmark Synthesis of Tetraphenylmethane: A Technical Guide

Abstract

This technical guide provides a comprehensive examination of Moses Gomberg's classical synthesis of tetraphenylmethane, a landmark achievement in organic chemistry. First reported in 1898, this multi-step synthesis overcame previous failures by other notable chemists and ultimately paved the way for Gomberg's discovery of organic free radicals. This document details the core chemical transformations, provides an in-depth experimental protocol based on Gomberg's original publications, and presents quantitative data in a structured format. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis who are interested in the historical and practical aspects of this important chemical synthesis.

Introduction

The synthesis of this compound (C(C₆H₅)₄) represented a significant challenge to late 19th-century organic chemists. The steric hindrance imposed by four bulky phenyl groups surrounding a central carbon atom led many to believe the molecule was incapable of existence. However, in 1898, Moses Gomberg succeeded in preparing this highly symmetrical and sterically crowded molecule.[1] His innovative approach, which did not rely on the then-standard Wurtz or Friedel-Crafts reactions, involved the carefully orchestrated formation and subsequent decomposition of a key azo intermediate. This achievement not only provided the first synthesis of this compound but also laid the groundwork for Gomberg's later, and arguably more famous, discovery of the stable triphenylmethyl radical. This guide will dissect the classical synthetic route, offering a detailed look at the experimental procedures and the underlying chemical principles.

The Synthetic Pathway

Gomberg's synthesis of this compound is a three-step process, commencing with the reaction of triphenylmethyl bromide and phenylhydrazine. The resulting hydrazine (B178648) derivative is then oxidized to form an azo compound. The final and crucial step involves the thermal decomposition of this azo intermediate, which yields this compound through the extrusion of nitrogen gas.

Caption: The synthetic pathway for Gomberg's classical synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with Gomberg's synthesis of this compound, based on his original publications and subsequent analyses. It is important to note that the initial reported yields were quite low, in the range of 2-5%.

| Parameter | Value | Reference |

| Starting Materials | ||

| Triphenylmethyl Bromide (Molar Mass) | 323.23 g/mol | N/A |

| Phenylhydrazine (Molar Mass) | 108.14 g/mol | N/A |

| Intermediates | ||

| 1-Phenyl-2-(triphenylmethyl)hydrazine (Molar Mass) | 350.46 g/mol | N/A |

| Phenylazotriphenylmethane (Molar Mass) | 348.45 g/mol | N/A |

| Final Product | ||

| This compound (Molar Mass) | 320.44 g/mol | [1] |

| Melting Point | 285 °C | N/A |

| Boiling Point | 431 °C | [1] |

| Reaction Conditions | ||

| Oxidation Temperature | Cool conditions (ice bath) | N/A |

| Decomposition Temperature | Above the melting point of the azo compound | [1] |

| Yield | ||

| Overall Yield | 2-5% (initially reported) | N/A |

Experimental Protocols

The following protocols are a detailed representation of the key experiments in Gomberg's synthesis, compiled from his original scientific communications.

Step 1: Synthesis of 1-Phenyl-2-(triphenylmethyl)hydrazine

-

Reactant Preparation: In a suitable flask, dissolve a known quantity of triphenylmethyl bromide in a minimal amount of a dry, inert solvent such as benzene (B151609) or ether.

-

Reaction: To this solution, add a stoichiometric equivalent of phenylhydrazine, also dissolved in a minimal amount of the same solvent. The reaction proceeds at room temperature.

-

Work-up and Isolation: The product, 1-phenyl-2-(triphenylmethyl)hydrazine, will precipitate from the solution. The solid is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried.

Step 2: Oxidation to Phenylazotriphenylmethane

-

Solution Preparation: Suspend the 1-phenyl-2-(triphenylmethyl)hydrazine in an appropriate solvent, such as glacial acetic acid.

-

Oxidation: Cool the suspension in an ice bath. Slowly add a solution of sodium nitrite (B80452) in water to the cooled suspension with constant stirring. The nitrous acid generated in situ oxidizes the hydrazine to the corresponding azo compound, which is typically a colored solid.

-

Isolation: After the addition is complete, allow the reaction to stir for a short period in the cold. The solid azo compound is then collected by filtration, washed with water to remove any inorganic salts, and dried thoroughly.

Step 3: Thermal Decomposition to this compound

-

Decomposition: Place the dry phenylazotriphenylmethane in a flask equipped for heating and gas evolution. Heat the solid gently above its melting point.

-

Observation: As the azo compound melts and is heated further, the evolution of nitrogen gas will be observed, and the color of the melt will change.

-

Purification: After gas evolution ceases, the crude this compound is allowed to cool and solidify. The product is then purified by recrystallization from a suitable solvent, such as benzene or a mixture of benzene and petroleum ether. The low solubility of this compound in common solvents makes this a key step for obtaining a pure product.

Reaction Mechanism and Discussion

The first two steps of the synthesis are relatively straightforward nucleophilic substitution and oxidation reactions. The final step, the thermal decomposition of phenylazotriphenylmethane, is the most mechanistically interesting and crucial part of the synthesis.

Caption: Proposed radical mechanism for the thermal decomposition of phenylazotriphenylmethane.

Upon heating, the C-N and N=N bonds in phenylazotriphenylmethane undergo homolytic cleavage. This results in the extrusion of a molecule of nitrogen gas (N₂) and the formation of a triphenylmethyl radical and a phenyl radical in close proximity. These two radicals then combine to form the sterically hindered carbon-carbon bond of this compound. The stability of the triphenylmethyl radical, which Gomberg would later famously investigate, plays a role in the facility of this decomposition.

Gomberg's choice of this synthetic route was ingenious because it bypassed the difficulties associated with forming the highly crowded C-C bond through traditional ionic pathways. The radical mechanism, occurring at elevated temperatures, provided the necessary energy to overcome the steric barriers.

To confirm the identity of his product and differentiate it from triphenylmethane, which has a very similar elemental composition, Gomberg performed a nitration reaction.[1] The tetranitro derivative he obtained had distinct properties from the nitration products of triphenylmethane, thus confirming the successful synthesis of the new compound.

Conclusion

Gomberg's classical synthesis of this compound remains a cornerstone of synthetic organic chemistry, demonstrating a creative and insightful approach to the construction of sterically demanding molecules. While modern synthetic methods may offer higher yields and alternative routes, the historical significance and the chemical principles illustrated by Gomberg's work are of enduring value. This technical guide has provided a detailed overview of this landmark synthesis, from the experimental protocols to the mechanistic underpinnings, to serve as a valuable resource for the scientific community.

References

Spectroscopic Analysis of Tetraphenylmethane and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize tetraphenylmethane and its derivatives. It includes detailed experimental protocols, quantitative data summaries, and visual representations of key workflows for researchers in academia and industry.

Introduction

This compound (TPM) is a foundational molecule in supramolecular chemistry and materials science due to its unique three-dimensional, tetrahedral structure. Its derivatives, functionalized at the phenyl rings, are versatile building blocks for creating complex architectures such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and dendritic polymers. Accurate and thorough spectroscopic analysis is paramount for confirming the synthesis and purity of these compounds, as well as for elucidating their structural and electronic properties. This guide covers the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound and its key derivatives.

Spectroscopic Data of this compound and Key Derivatives

The following tables summarize the key spectroscopic data for this compound and its para-substituted nitro, amino, and bromo derivatives.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) [ppm] and Multiplicity |

| This compound | CDCl₃ | 7.27-7.18 (m, 20H)[1] |

| Tetrakis(4-nitrophenyl)methane | CDCl₃ | 8.24-8.23 (d, 8H), 7.43-7.41 (d, 8H)[1] |

| Tetrakis(4-aminophenyl)methane | DMSO-d₆ | 6.67-6.66 (d, 8H), 6.39-6.37 (d, 8H), 4.85 (s, 8H)[1] |

| Tetrakis(4-bromophenyl)methane | (CD₃)₂SO | 7.35-7.05 (multiple peaks, 20H) |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) [ppm] |

| This compound | CDCl₃ | 147.5, 132.0, 127.4, 125.8, 64.2[2] |

| Tetrakis(4-aminophenyl)methane | CDCl₃ | 152.7, 151.0, 148.7, 131.7, 131.1, 129.1, 122.9, 122.4, 65.3[3] |

| Tetrakis(4-bromophenyl)methane | Not Specified | Data available but specific shifts not detailed in search results. |

Table 3: UV-Vis Spectroscopic Data

| Compound | Solvent | λmax [nm] | Molar Absorptivity (ε) [M⁻¹cm⁻¹] |

| This compound | Cyclohexane | 263 | 1910[4] |

| This compound Derivatives with Nitrogen Heterocycles | Various | ~300 (π-π* transition of pyrrole (B145914) fluorophores) | Not specified[5] |

Table 4: Mass Spectrometry Data

| Compound | Ionization Mode | [M+H]⁺ (Calculated) | Key Fragment Ions (m/z) |

| This compound | ESI | 321.16 | Not specified |

| Tetrakis(4-aminophenyl)methane | MALDI | 737.3146 (found) | Not specified[3] |

| Tetrakis(4-bromophenyl)methane | ESI | 632.80578 | Not specified[6] |

| Tetrakis(4-nitrophenyl)methane | ESI | 501.10408 | Not specified[7] |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Instrumentation: Bruker Avance 400 MHz NMR spectrometer or equivalent.

Protocol for Quantitative ¹H NMR:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound derivative into a clean, dry vial.

-

Add a known amount of a suitable internal standard (e.g., triphenylene-d12 (B100180) for aromatic compounds).[8]

-

Dissolve the sample and internal standard in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which both are fully soluble.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Determine the 90° pulse width for the probe.

-

-

Data Acquisition:

-

Use a standard 1D proton pulse sequence.

-

Set the spectral width to cover the entire aromatic and aliphatic regions.

-

For quantitative analysis, set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the protons of interest (typically 30 seconds for aromatic protons to be safe).[9][10]

-

Set the number of scans (ns) to achieve a signal-to-noise ratio of at least 250:1 for accurate integration.[11]

-

A 30° or 45° pulse angle is often used to reduce the overall experiment time while maintaining reasonable signal intensity.[10]

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum manually.

-

Perform baseline correction.

-

Integrate the signals of interest, ensuring the integration limits are consistent for all relevant peaks.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups and confirm the molecular structure.

Instrumentation: PerkinElmer Spectrum Two FTIR spectrometer or equivalent.

Protocol (KBr Pellet Method):

-

Sample Preparation:

-

Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Gently mix the sample and KBr.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[2]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

-

Protocol (Thin Solid Film Method):

-

Sample Preparation:

-

Dissolve a small amount of the solid sample (5-10 mg) in a few drops of a volatile solvent (e.g., methylene (B1212753) chloride, acetone).[12]

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[12]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder.

-

Acquire a background spectrum of the clean salt plate.

-

Acquire the sample spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions and determine the concentration of the compound in solution.

Instrumentation: UV-Vis spectrophotometer (e.g., Shimadzu UV-1780).

Protocol:

-

Sample Preparation:

-

Choose a solvent that does not absorb in the region of interest (e.g., cyclohexane, ethanol, acetonitrile).

-

Prepare a stock solution of the this compound derivative of a known concentration.

-

Prepare a series of dilutions from the stock solution to create a calibration curve if quantitative analysis is desired.

-

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes (one for the blank and one for the sample).

-

Fill the reference cuvette with the pure solvent and the sample cuvette with the sample solution.

-

Record a baseline spectrum with the blank solution.

-

Record the absorbance spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If performing quantitative analysis, plot absorbance versus concentration to generate a calibration curve and determine the molar absorptivity (ε) from the slope according to the Beer-Lambert law.[13]

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Agilent 6530 Accurate-Mass Q-TOF LC/MS).

Protocol for ESI-MS:

-

Sample Preparation:

-

Dissolve the sample in a suitable solvent compatible with ESI-MS (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1-10 µg/mL.

-

Acidify the solution with 0.1% formic acid for positive ion mode or make it basic with 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode to promote ionization.

-

-

Instrument Setup and Optimization:

-

Optimize the ESI source parameters for the compound of interest. Key parameters to adjust include:

-

Capillary Voltage: Typically 3-5 kV for positive mode.[14]

-

Nebulizer Gas Pressure: Controls droplet size (e.g., 20-60 psi).[14]

-

Drying Gas Flow Rate and Temperature: Aids in desolvation (e.g., 5-10 L/min and 250-350 °C).[14]

-

Skimmer and Cone Voltages: Can be adjusted to control fragmentation in the source.

-

-

-

Data Acquisition:

-

Infuse the sample solution directly into the mass spectrometer or inject it through an LC system.

-

Acquire the full scan mass spectrum to identify the molecular ion ([M+H]⁺, [M-H]⁻, or other adducts).

-

Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural confirmation.

-

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key workflows in the synthesis and analysis of this compound derivatives.

Caption: Synthesis pathway for charged this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. Synthesis, Properties, and Applications of this compound-Based Molecular Materials for Light-Emitting Devices: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. PhotochemCAD | this compound [photochemcad.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. nbinno.com [nbinno.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. longdom.org [longdom.org]

- 14. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]

An In-depth Technical Guide to the Tetrahedral Geometry of Tetraphenylmethane

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular geometry of tetraphenylmethane (C(C₆H₅)₄), a molecule of significant interest due to its unique, highly symmetric, and sterically crowded structure. We will explore its deviation from ideal tetrahedral geometry, the experimental methods used to determine its structure, and present key structural data.

Core Concepts: Ideal vs. Sterically Hindered Tetrahedral Geometry

In chemical theory, a tetrahedral molecular geometry involves a central atom bonded to four substituents located at the corners of a tetrahedron. For a perfectly symmetrical molecule like methane (B114726) (CH₄), the Valence Shell Electron Pair Repulsion (VSEPR) theory predicts that the four bonding pairs of electrons will arrange themselves to be as far apart as possible, resulting in a bond angle of approximately 109.5° between any two substituents.[1][2] This arrangement minimizes electrostatic repulsion and leads to a stable, low-energy conformation.

This compound consists of a central carbon atom (the methane core) bonded to four bulky phenyl substituents. While the connectivity suggests a tetrahedral arrangement, the sheer size of the phenyl groups introduces significant steric hindrance. This non-bonded interaction, or repulsion between the electron clouds of the adjacent phenyl rings, forces the molecule to adopt a distorted tetrahedral geometry. The phenyl groups twist and the bond angles around the central carbon deviate from the ideal 109.5° to accommodate the spatial demands of the substituents.

Structural Parameters of this compound

The precise molecular dimensions of this compound have been determined experimentally, primarily through single-crystal X-ray diffraction. Early work provided initial estimates, and these were later refined to give a more accurate picture of the molecular structure. A definitive refinement of the crystal structure was reported in 1975, providing precise measurements of the molecule's bond lengths and angles.[3][4][5][6][7]

The quantitative data highlights the distortion from an ideal tetrahedral structure. The central C-C bonds are slightly elongated, and the C-C-C bond angles are compressed to relieve steric strain.

| Structural Parameter | Ideal Tetrahedral Value (in Methane) | Observed Value (in this compound) |

| Bond Angle (C-C-C) | ~109.5° | Distorted from 109.5° (see note) |

| Bond Length (Central C – Phenyl C) | 1.54 Å (C-C single bond) | ~1.47 Å |

| Bond Length (Aromatic C-C) | 1.39 Å (in Benzene) | ~1.39 Å |

| Note: The precise C-C-C bond angles determined by the 1975 crystal structure refinement deviate from the ideal 109.5° due to steric repulsion between the phenyl groups. Access to the specific refined values was not available in the searched literature. |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the three-dimensional structure of this compound is achieved through single-crystal X-ray crystallography. This technique provides unambiguous atomic coordinates, from which precise bond lengths and angles can be calculated.

Methodology:

-

Crystal Growth (Crystallization):

-

A high-purity sample of this compound is dissolved in a suitable solvent (e.g., toluene, benzene) to create a saturated or near-saturated solution. The choice of solvent is critical; the compound should be moderately soluble to promote slow, orderly crystal growth.

-

The most common method is slow evaporation . The filtered solution is placed in a clean vessel, covered loosely to allow the solvent to evaporate over several days or weeks in a vibration-free environment.

-

Alternatively, solvent layering can be used. A solution of this compound in a dense solvent is carefully layered with a less dense, miscible "anti-solvent" in which the compound is insoluble. Crystals form slowly at the interface as the anti-solvent diffuses into the solution.

-

-

Data Collection:

-

A suitable single crystal (typically < 0.5 mm in all dimensions) is selected and mounted on a goniometer head in a single-crystal X-ray diffractometer.

-

The crystal is cooled, often to 100 K, using a stream of liquid nitrogen to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

-

A monochromatic beam of X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique pattern of reflections (spots of varying intensity).

-

A detector records the position and intensity of thousands of these reflections as the crystal is rotated through various angles.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. For this compound, the crystal system is tetragonal with the space group P42₁c.

-

The initial phases of the diffracted X-rays are determined using computational methods (e.g., direct methods) to generate an initial electron density map.

-

An atomic model is built into the electron density map, and the positions and displacement parameters of all atoms are refined against the experimental data using least-squares methods.

-

The final refined model yields the precise coordinates of each atom, allowing for the calculation of bond lengths, bond angles, and other geometric parameters.

-

Visualization of Structural Determination Logic

The following diagram illustrates the logical workflow from the theoretical model of methane to the experimentally determined structure of this compound.

Caption: Logical workflow for understanding this compound's geometry.

Conclusion

The structure of this compound is a classic example of steric effects dictating molecular geometry. While its sp³-hybridized central carbon predisposes it to a tetrahedral arrangement, the steric repulsion among the four large phenyl substituents forces a significant deviation from the ideal 109.5° bond angles. This distortion is critical to understanding the molecule's properties, including its high thermal stability and its use as a rigid, three-dimensional scaffold in supramolecular chemistry and materials science. The definitive characterization of this structure relies on high-resolution experimental techniques, principally single-crystal X-ray diffraction, which provides the precise quantitative data necessary for a complete structural understanding.

References

- 1. Khan Academy [fr.khanacademy.org]

- 2. creative-chemistry.org.uk [creative-chemistry.org.uk]

- 3. Jerry Donohue - Wikipedia [en.wikipedia.org]

- 4. ジェリー・ドナヒュー - Wikipedia [ja.wikipedia.org]

- 5. Jerry_Donohue [chemeurope.com]

- 6. A refinement of the crystal structure of this compound: three independent redeterminations (1975) | A. Robbins | 34 Citations [scispace.com]

- 7. deepdyve.com [deepdyve.com]

In-Depth Technical Guide to the Solubility of Tetraphenylmethane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tetraphenylmethane in a variety of common organic solvents. This document is intended to be a vital resource for professionals in research, chemical synthesis, and drug development, offering both quantitative and qualitative data, detailed experimental methodologies, and visualizations to facilitate a deeper understanding of its behavior in solution.

Core Data Presentation: Solubility of this compound

This compound, a symmetrical, nonpolar aromatic hydrocarbon, generally exhibits limited solubility in polar solvents and greater solubility in nonpolar organic solvents, a behavior primarily governed by the "like dissolves like" principle. Its large, rigid structure and lack of polar functional groups for hydrogen bonding significantly influence its interactions with different solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various organic solvents at the specified temperatures. Due to the limited availability of extensive quantitative data in publicly accessible literature, this table represents the most current and accurate information that could be compiled.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |

| Benzene | C₆H₆ | 78.11 | 25 | 0.8 g/100 mL |

| Acetonitrile | CH₃CN | 41.05 | 25 | 0.6 mM |

| Methanol | CH₃OH | 32.04 | 25 | 0.1 mM |

Qualitative Solubility Data

The qualitative solubility of this compound in a broader range of solvents is summarized below. It is important to note that some older literature presents conflicting information, particularly regarding its solubility in ether and alcohol. The information presented here is based on a consolidation of more recent and consistent findings.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Qualitative Solubility |

| Water | H₂O | 18.02 | Insoluble[1][2] |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Insoluble[1][2] |

| Ethanol | C₂H₅OH | 46.07 | Insoluble[1][2] |

| Chloroform | CHCl₃ | 119.38 | Soluble |

| Benzene | C₆H₆ | 78.11 | Soluble |

| Toluene | C₇H₈ | 92.14 | Soluble |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Soluble |

| Nitrobenzene | C₆H₅NO₂ | 123.11 | Soluble |

| Glacial Acetic Acid | CH₃COOH | 60.05 | Quite Soluble |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | Quite Soluble |

It is worth noting that a historical source from 1917 reported this compound to be moderately soluble in alcohol and soluble in ether.[3] However, more contemporary sources consistently report it as insoluble in these solvents.[1][2] This discrepancy may be attributable to differences in experimental conditions, purity of materials, or evolving definitions of "solubility" over the past century. For current laboratory practice, it is recommended to consider this compound as insoluble in simple alcohols and ethers.

Experimental Protocols: Determining the Solubility of this compound

The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath with magnetic stirrer

-

Screw-cap vials

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Centrifuge (optional)

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent to create a stock solution of a known concentration.

-

Perform serial dilutions of the stock solution to generate a series of standard solutions with decreasing concentrations. These will be used to construct a calibration curve.

-

-

Sample Preparation (Isothermal Shake-Flask Method):

-

Add an excess amount of solid this compound to a screw-cap vial. The presence of excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.

-

Accurately add a known volume or mass of the selected organic solvent to the vial.

-

Tightly seal the vial to prevent any solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vial in a temperature-controlled orbital shaker or a water bath with a magnetic stirrer.

-

Agitate the mixture at a constant and specific temperature for a sufficient duration to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solvent and solute but is typically in the range of 24 to 72 hours. It is recommended to test different time points in preliminary experiments to confirm that equilibrium has been reached.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the saturated solution, the vial can be centrifuged.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the standard solutions and the diluted sample solution using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

For HPLC analysis, inject a known volume of each standard and the sample, and record the corresponding peak areas.

-

For UV-Vis analysis, measure the absorbance of each standard and the sample at the wavelength of maximum absorbance (λmax) for this compound.

-

-

Data Calculation and Reporting:

-

Construct a calibration curve by plotting the analytical signal (peak area or absorbance) of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the diluted sample solution using the calibration curve.

-

Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

-

Express the final solubility in appropriate units, such as g/100 g of solvent, mg/mL, or mol/L, at the specified temperature.

-

Mandatory Visualizations

The following diagrams provide a visual representation of the experimental workflow and the fundamental principles governing the solubility of this compound.

References

An In-depth Technical Guide to the Thermal Stability and Melting Point of Tetraphenylmethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of tetraphenylmethane, a sterically hindered aromatic hydrocarbon. The document details its melting point and thermal stability, offering structured data, experimental methodologies, and visual representations of analytical workflows and decomposition pathways.

Physicochemical Properties of this compound

This compound is a unique molecule with a central carbon atom bonded to four phenyl groups in a tetrahedral arrangement. This structure imparts significant steric hindrance, which in turn influences its physical and thermal properties.

Table 1: Physical and Thermal Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₀ | [1] |

| Molecular Weight | 320.43 g/mol | [1] |

| Melting Point | 282 - 286 °C (555 - 559 K) | [1] |

| Boiling Point | 431 °C (704 K) | [1] |

| Enthalpy of Fusion (ΔfusH) | 48.28 kJ/mol | [2][3] |

| Thermal Stability Limit | Approx. 400 °C | [N/A] |

Experimental Protocols for Thermal Analysis

Accurate determination of the thermal properties of this compound relies on precise experimental techniques. The following sections detail the methodologies for measuring its melting point and assessing its thermal stability using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Melting Point Determination by Capillary Method

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique for this measurement.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor. The apparatus is heated at a controlled rate.

-

Determination: The temperature is raised rapidly to about 15-20 °C below the expected melting point and then the heating rate is slowed to 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting point range. For pure this compound, a sharp melting range is expected.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the melting point and the enthalpy of fusion.

Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in an aluminum DSC pan. An empty pan is used as a reference.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

-

Experimental Conditions: The sample and reference are heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen gas flow of 50 mL/min).

-

Data Analysis: The DSC thermogram shows a peak corresponding to the melting of this compound. The onset temperature of this peak is taken as the melting point. The area under the peak is integrated to calculate the enthalpy of fusion (ΔfusH).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

Protocol:

-

Sample Preparation: An accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA sample pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA instrument is tared to zero with an empty sample pan.

-

Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50-100 mL/min) over a specified temperature range (e.g., from ambient to 600 °C).

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Workflow and Pathway Diagrams

Visualizing the analytical process and the expected molecular changes provides a clearer understanding of the thermal analysis of this compound.

Summary of Thermal Behavior

This compound exhibits high thermal stability due to its robust tetrahedral structure and the strength of the carbon-carbon single bonds within its framework. The molecule remains stable up to approximately 400 °C. Beyond this temperature, thermal decomposition is expected to initiate through the homolytic cleavage of a carbon-phenyl bond, leading to the formation of a triphenylmethyl radical and a phenyl radical. These reactive intermediates would then undergo further reactions, leading to a variety of smaller aromatic fragments and eventual char formation at higher temperatures.

The melting of this compound is a sharp, well-defined transition, characteristic of a pure crystalline compound. The enthalpy of fusion of 48.28 kJ/mol is a measure of the energy required to overcome the intermolecular forces in the crystal lattice.

This technical guide provides foundational data and methodologies for researchers working with this compound, aiding in its characterization and application in various scientific and developmental fields.

References

An In-Depth Technical Guide to the Electronic Structure and HOMO/LUMO Levels of Tetraphenylmethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic structure of tetraphenylmethane, with a focus on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. Understanding these fundamental electronic properties is crucial for the application of this compound and its derivatives in fields ranging from organic electronics to medicinal chemistry and drug delivery. While extensive research has been conducted on functionalized this compound cores, this guide also addresses the foundational electronic characteristics of the parent molecule.

Introduction to this compound

This compound is a highly symmetric, propeller-shaped molecule consisting of a central carbon atom bonded to four phenyl rings. This unique three-dimensional structure imparts high thermal and morphological stability, making it an attractive scaffold for the design of functional materials. The electronic properties of this compound are largely determined by the π-systems of the phenyl rings and their spatial arrangement. The non-coplanar orientation of the phenyl groups, due to steric hindrance, influences the extent of π-conjugation and, consequently, the HOMO and LUMO energy levels.

Electronic Structure and Frontier Molecular Orbitals

The electronic behavior of organic molecules is primarily governed by their frontier molecular orbitals, namely the HOMO and LUMO.

-

HOMO (Highest Occupied Molecular Orbital): This is the highest energy level occupied by electrons. The energy of the HOMO is related to the ionization potential and represents the ability of a molecule to donate an electron. For this compound, the HOMO is expected to be a π-orbital delocalized over the phenyl rings.

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy level that is devoid of electrons. The energy of the LUMO is related to the electron affinity and signifies the ability of a molecule to accept an electron. The LUMO of this compound is anticipated to be a π*-antibonding orbital.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that determines the molecule's electronic and optical properties, including its chemical reactivity and the wavelength of light it absorbs.

The precise energy levels of the HOMO and LUMO can be determined experimentally through techniques such as cyclic voltammetry and UV-Vis spectroscopy, and computationally using methods like Density Functional Theory (DFT).

Quantitative Data Summary

Table 1: Experimental Electronic Properties of this compound

| Property | Value | Method | Solvent |

| Absorption Maximum (λmax) | 263 nm | UV-Vis Spectroscopy | Cyclohexane |

| Optical HOMO-LUMO Gap (Eg) | ~4.71 eV | Calculated from λmax | - |

Note: The optical HOMO-LUMO gap is estimated from the onset of the absorption spectrum. The value presented is a common approximation and the actual value may vary.

To provide context and illustrate the impact of functionalization on the electronic properties of the this compound core, the following table summarizes data for some of its derivatives.

Table 2: Electrochemical and Spectroscopic Characteristics of this compound Derivatives [1]

| Compound | Absorption λmax (nm) | Emission λmax (nm) | HOMO (eV) | LUMO (eV) |

| TBUOXD | 311 | 398, 417 | -6.2 | -2.6 |

| OMEOXD | 329 | 425 | -5.9 | -2.5 |

| CF3OXD | 309 | 399, 418 | -6.3 | -2.7 |

| p-TPAOXD | 344 | 450 | -5.6 | -2.5 |

| m-TPAOXD | 342 | 450 | -5.6 | -2.5 |

TBUOXD, OMEOXD, CF3OXD, p-TPAOXD, and m-TPAOXD are this compound-based compounds with different substituents, as described in the cited literature.[1]

Experimental Protocols

UV-Visible Spectroscopy

UV-Vis spectroscopy is employed to determine the absorption characteristics of a molecule, from which the optical HOMO-LUMO gap can be estimated.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable transparent solvent, such as cyclohexane.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is placed in the reference beam path, and a cuvette with the sample solution is placed in the sample beam path.

-

Measurement: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-400 nm for this compound).

-

Data Analysis: The wavelength of maximum absorption (λmax) is identified. The onset of the absorption peak (λonset) is used to estimate the optical HOMO-LUMO gap (Eg) using the following equation: Eg (eV) = 1240 / λonset (nm)

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can then be used to calculate the HOMO and LUMO energy levels.

Generalized Protocol for Aromatic Hydrocarbons:

-

Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate) in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) is prepared and deoxygenated by purging with an inert gas like argon or nitrogen.

-

Working Electrode: A glassy carbon or platinum electrode is typically used as the working electrode.

-

Reference and Counter Electrodes: A standard reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc+) internal standard) and a platinum wire counter electrode are used.

-

Measurement: The compound of interest is added to the electrolyte solution. The potential of the working electrode is swept linearly with time to a set potential and then reversed. The resulting current is measured as a function of the applied potential.

-

Data Analysis: The onset potentials for the first oxidation (Eox) and first reduction (Ered) are determined from the voltammogram. The HOMO and LUMO energies are then estimated using the following empirical formulas (referenced to the vacuum level, assuming the energy level of Fc/Fc+ is -4.8 eV below the vacuum):

-

HOMO (eV) = -[Eox vs Fc/Fc+ + 4.8]

-

LUMO (eV) = -[Ered vs Fc/Fc+ + 4.8]

-

Computational Methodology: Density Functional Theory (DFT)

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules.

Workflow for DFT Calculations:

Caption: A generalized workflow for DFT calculations to determine the electronic properties of a molecule.

Methodological Details:

-

Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation. A common functional and basis set for this step is B3LYP/6-31G(d).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Single Point Energy Calculation: A more accurate single point energy calculation is often performed on the optimized geometry using a larger basis set, such as 6-311+G(d,p), to obtain more reliable electronic properties.

-

Property Calculation: From the results of the single point energy calculation, the energies of the molecular orbitals (including HOMO and LUMO) are obtained. The ionization potential (IP) and electron affinity (EA) can also be calculated as the energy difference between the neutral molecule and its cation and anion, respectively.

Signaling Pathways and Logical Relationships

The relationship between the molecular structure of this compound and its electronic properties can be visualized as follows:

Caption: The influence of this compound's molecular structure on its key electronic properties.

Conclusion

This compound serves as a robust and versatile core for the development of advanced organic materials. Its electronic structure, characterized by the HOMO and LUMO energy levels, is fundamental to its function in various applications. While experimental data on the parent molecule is limited, a combination of UV-Vis spectroscopy for the optical gap determination and computational modeling with DFT provides valuable insights into its electronic properties. The extensive research on this compound derivatives demonstrates that the electronic levels can be finely tuned through chemical modification, opening up a vast design space for materials with tailored properties for applications in organic electronics, sensing, and targeted drug delivery systems. Further experimental investigation into the electrochemical properties of unsubstituted this compound would be beneficial to provide a more complete understanding of this foundational molecule.

References

A Technical Guide to the Discovery of Novel Tetraphenylmethane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis and potential applications of novel derivatives of tetraphenylmethane (TPM). The unique tetrahedral scaffold of TPM offers a versatile platform for the development of new chemical entities with diverse functionalities, making it a molecule of significant interest in materials science and drug discovery. This document outlines key synthetic pathways to various functionalized TPMs, presents detailed experimental protocols for their preparation, and discusses their potential biological activities.

Core Synthetic Strategies for this compound Derivatives

The derivatization of the this compound core is crucial for tailoring its properties for specific applications. The primary strategies involve electrophilic substitution reactions on the phenyl rings and the chemical transformation of introduced functional groups. Key derivatives serve as versatile intermediates for further elaboration.

A foundational approach to functionalized this compound derivatives begins with the synthesis of the parent compound, which can then be subjected to various transformations. One common pathway involves the nitration of this compound to produce tetrakis(4-nitrophenyl)methane (B1336605), a key intermediate. This nitro-substituted compound can then be reduced to the corresponding amine, tetrakis(4-aminophenyl)methane (B1314661), which serves as a versatile precursor for a wide range of further modifications.[1]

Another important synthetic route involves the direct functionalization of the this compound core to introduce bromo, iodo, hydroxyl, formyl, hydroxymethyl, and chloromethyl groups.[2] These functionalized derivatives are valuable as building blocks for the construction of more complex molecular architectures, including supramolecular assemblies and porous organic frameworks.[1][2]

Furthermore, the amino groups of tetrakis(4-aminophenyl)methane can be converted to azido (B1232118) groups, yielding tetrakis(4-azidophenyl)methane. This azido-derivative is a key component in "click chemistry" reactions, allowing for the efficient and specific attachment of various molecular entities to the TPM core.[1] This method has been successfully employed to synthesize charged derivatives of this compound.[1]

Synthesis of Key Intermediates

The following sections provide an overview of the synthesis of crucial this compound intermediates.

The nitration of this compound is a critical step to introduce functionality onto the phenyl rings. The reaction is typically carried out using a nitrating agent, and careful temperature control is essential to achieve the desired tetrasubstitution and avoid side reactions.[1]

The reduction of the nitro groups in tetrakis(4-nitrophenyl)methane to amino groups yields a highly versatile intermediate. This transformation can be achieved through catalytic hydrogenation, a clean and efficient method.[1]

The conversion of the amino groups to azido groups opens up possibilities for click chemistry applications. This is typically achieved via a diazotization reaction followed by treatment with an azide (B81097) source.[1]

Experimental Protocols

The following are detailed experimental methodologies for the synthesis of key this compound derivatives.

Synthesis of Tetrakis(4-nitrophenyl)methane

Methodology:

-

Cool a flask containing fuming nitric acid to -10 °C.

-

Slowly add this compound to the cooled nitric acid with vigorous stirring.

-

After the addition is complete, add acetic anhydride (B1165640) and glacial acetic acid dropwise while maintaining the low temperature.

-

Allow the reaction to proceed, monitoring its progress.

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain tetrakis(4-nitrophenyl)methane.

Note: This protocol is a generalized procedure based on the literature and should be performed with appropriate safety precautions.

Synthesis of Tetrakis(4-aminophenyl)methane

Methodology:

-

Dissolve tetrakis(4-nitrophenyl)methane in a suitable solvent in a hydrogenation vessel.

-

Add a palladium on carbon (Pd/C) catalyst to the solution.

-

Pressurize the vessel with hydrogen gas.

-

Stir the reaction mixture at room temperature for an extended period (e.g., 72 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).[1]

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent to obtain tetrakis(4-aminophenyl)methane.[1] A quantitative yield can be achieved with an appropriate catalyst loading.[1]

Synthesis of Tetrakis(4-azidophenyl)methane

Methodology:

-

Dissolve tetrakis(4-aminophenyl)methane in an acidic solution and cool to 0 °C.

-

Slowly add a solution of sodium nitrite (B80452) to form the diazonium salt.

-

In a separate flask, dissolve sodium azide in water.

-

Slowly add the diazonium salt solution to the sodium azide solution at 0 °C.

-

Stir the reaction mixture at low temperature until the reaction is complete.

-

Extract the product with an organic solvent.

-

Dry the organic layer and evaporate the solvent to yield tetrakis(4-azidophenyl)methane.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of key this compound derivatives as reported in the literature.

Table 1: Synthesis of this compound Derivatives

| Derivative | Starting Material | Reagents | Yield (%) |

| Tetrakis(4-nitrophenyl)methane | This compound | Fuming HNO₃, Ac₂O, AcOH | Not specified |

| Tetrakis(4-aminophenyl)methane | Tetrakis(4-nitrophenyl)methane | H₂, Pd/C | Quantitative[1] |

| Tetrakis(4-azidophenyl)methane | Tetrakis(4-aminophenyl)methane | NaNO₂, NaN₃, Acid | Not specified |

Note: Yields can vary depending on the specific reaction conditions and scale.

Potential Biological Applications and Signaling Pathways

While the primary applications of many novel this compound derivatives have been in materials science, their rigid, three-dimensional structure makes them intriguing scaffolds for biological investigation. The functional groups introduced can interact with biological targets, and the tetrahedral core allows for a precise spatial presentation of these groups.

Anticancer Potential and the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4][5] The development of inhibitors targeting this pathway is a major focus of cancer drug discovery. While direct studies on this compound derivatives as PI3K/Akt inhibitors are limited, the structural motifs present in some derivatives, such as polyphenol-like structures, suggest potential for interaction with protein kinases.

Below is a representative diagram of the PI3K/Akt signaling pathway, which could be a potential target for novel this compound derivatives.

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.

Experimental Workflow for Biological Evaluation

The following diagram illustrates a general workflow for the biological evaluation of novel this compound derivatives, from initial synthesis to in vitro testing.

Caption: A general experimental workflow for the discovery and development of bioactive this compound derivatives.

Conclusion and Future Directions

The this compound scaffold provides a robust and versatile platform for the design and synthesis of novel derivatives with a wide range of potential applications. The synthetic routes outlined in this guide offer access to a variety of functionalized TPMs that can serve as building blocks for advanced materials or as starting points for drug discovery programs.

Future research in this area should focus on the comprehensive biological evaluation of these novel derivatives. Investigating their effects on key signaling pathways, such as the PI3K/Akt pathway, and their potential as enzyme inhibitors could uncover new therapeutic opportunities. The systematic exploration of the structure-activity relationships of TPM derivatives will be crucial for the development of potent and selective agents for various diseases. The continued development of efficient and scalable synthetic methods will also be essential to facilitate these investigations and unlock the full potential of the this compound core in science and medicine.

References

A Technical Guide to Tetraphenylmethane: A Non-Planar Aromatic Hydrocarbon Scaffold

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tetraphenylmethane (TPM) is a fascinating organic molecule characterized by a central sp³-hybridized carbon atom bonded to four phenyl rings. This unique tetrahedral arrangement results in a distinctly non-planar molecular architecture, where each phenyl group retains its aromatic character, but the molecule as a whole lacks global aromaticity and planarity. This guide provides an in-depth exploration of this compound's structure, properties, synthesis, and its pivotal role as a non-planar aromatic hydrocarbon. It details its application as a fundamental building block in supramolecular chemistry, materials science for porous materials and light-emitting devices, and as a structural core for complex molecular architectures.

Introduction: The Archetype of Non-Planar Aromatic Systems

First synthesized in 1898 by Moses Gomberg, this compound is an organic compound consisting of a methane (B114726) core substituted with four phenyl groups.[1] Its structure is a classic example of a non-planar aromatic hydrocarbon. While each of the four phenyl rings is individually planar and aromatic, the central tetrahedral carbon atom enforces a three-dimensional, propeller-like conformation. This steric hindrance prevents the phenyl rings from becoming coplanar, distinguishing TPM from polycyclic aromatic hydrocarbons (PAHs) which possess a single, continuous π-electron system.

The non-planarity of this compound is the source of its unique properties and applications. The rigid, three-dimensional structure prevents the close packing and π-π stacking typically observed in planar aromatic molecules.[2] This characteristic makes TPM an ideal scaffold or "tecton" for constructing complex supramolecular assemblies, porous organic frameworks (POFs), and advanced materials for electronic applications.[2][3]

Structural and Physicochemical Properties

The defining feature of this compound is its tetrahedral geometry, which dictates its physical and chemical behavior. The crystal structure is tetragonal, and the molecule adopts a loose packing arrangement in the solid state, which accounts for its relatively low density.[4]

Table 1: Physicochemical and Crystallographic Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₂₀ | [1][5] |

| Molar Mass | 320.44 g/mol | [1] |

| Melting Point | 282 °C (555 K) | [1] |

| Boiling Point | 431 °C | [1] |

| Crystal Structure | Tetragonal | [1] |

| Space Group | P42₁c | [1] |

| Lattice Constants (20 °C) | a = 10.896 Å, c = 7.280 Å | [1] |

| C-C Bond Length (in phenyl rings) | 1.39 Å | [4] |

| Central C-Phenyl Bond Length | 1.47 Å | [4] |

| Density | 1.173 g/cm³ | [4] |

Spectroscopic Profile

The spectroscopic properties of this compound are consistent with a molecule composed of four electronically isolated benzene (B151609) rings.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Details | Reference(s) |

| UV-Vis Absorption | λ_max = 263 nm, ε = 1910 M⁻¹cm⁻¹ (in cyclohexane) | [6] |

| Fluorescence Emission | Quantum Yield (Φ) = 0.24 (in cyclohexane) | [6] |

| ¹H NMR | δ ≈ 7.17 - 7.06 ppm (multiplet, 20H, Ar-H in CDCl₃) | [7] |

| Mass Spectrometry (EI) | Major fragments (m/z): 320 (M+), 243, 165 | [8][9] |

| Infrared (IR) Spectrum | Solid-state spectrum available from NIST/Coblentz Society | [10] |

Synthesis and Experimental Protocols

The synthesis of this compound is challenging due to the significant steric strain involved in its formation.[11] Several methods have been developed since Gomberg's original synthesis.

Gomberg's Classical Synthesis (1898)

Gomberg's pioneering synthesis provided the first definitive proof of this compound's existence.[1] The workflow involves the formation of a hydrazine (B178648) derivative, followed by oxidation and thermal decomposition to yield the final product.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. zaguan.unizar.es [zaguan.unizar.es]

- 4. journals.iucr.org [journals.iucr.org]

- 5. This compound [webbook.nist.gov]

- 6. PhotochemCAD | this compound [photochemcad.com]

- 7. rsc.org [rsc.org]

- 8. 1,1',1'',1'''-Methanetetrayltetrakis(benzene) | C25H20 | CID 12424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. Sciencemadness Discussion Board - Possible Path to this compound - Powered by XMB 1.9.11 [sciencemadness.org]

The Supramolecular Architecture of Tetraphenylmethane: A Technical Guide

An In-depth Exploration of a Versatile Tetrahedral Building Block for Researchers, Scientists, and Drug Development Professionals.

Tetraphenylmethane (TPM), a highly symmetrical and rigid three-dimensional molecule, has emerged as a cornerstone in the field of supramolecular chemistry and crystal engineering. Its tetrahedral geometry provides a predictable scaffold for the construction of complex, functional molecular architectures. By functionalizing the four phenyl rings, a vast library of TPM derivatives can be synthesized, enabling the formation of host-guest complexes, intricate self-assembled networks, and porous materials with applications ranging from gas storage to chemical sensing.[1] This technical guide provides a comprehensive overview of the supramolecular chemistry of this compound, detailing its synthesis, assembly principles, and applications, with a focus on quantitative data and experimental methodologies.

The this compound Core: A Foundation for Supramolecular Design

The fundamental appeal of this compound in supramolecular chemistry lies in its rigid, tetrahedral structure, first synthesized by Moses Gomberg in 1898.[2] This well-defined geometry allows for the precise spatial arrangement of functional groups, directing the formation of predictable and often highly ordered supramolecular structures. The phenyl rings of the TPM core can be readily functionalized with a variety of substituents, which in turn dictate the nature of the intermolecular interactions and the resulting supramolecular architecture.

Key Intermolecular Interactions

The self-assembly of this compound derivatives is governed by a range of non-covalent interactions. The strategic placement of functional groups allows for the exploitation of these forces to build complex structures. Key interactions include:

-

Hydrogen Bonding: The introduction of groups like carboxyls, hydroxyls, or amides enables the formation of strong and directional hydrogen bonds, leading to robust networks.

-

Halogen Bonding: Halogenated TPM derivatives can participate in halogen bonds, providing another directional tool for crystal engineering. The crystal structure of tetrakis(4-iodophenyl)methane, for instance, is influenced by I...Ph interactions.[3]

-

π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, contributing to the stability of the overall assembly.

-

C-H···π Interactions: These weaker hydrogen bonds are also prevalent in the packing of TPM-based structures, further influencing their solid-state organization.[4]

-

Coordination Bonds: Functionalization with ligands such as pyridyl or carboxylate groups allows for the coordination of metal ions, leading to the formation of metal-organic frameworks (MOFs) and discrete coordination cages.[5]

Synthesis of Functionalized this compound Derivatives

The versatility of this compound as a supramolecular building block stems from the ability to introduce a wide array of functional groups onto its phenyl rings. These syntheses often begin with the parent this compound molecule and proceed through common organic transformations.

Experimental Protocol: Synthesis of Tetrakis(4-nitrophenyl)methane (B1336605)

This protocol describes the nitration of this compound to introduce nitro groups at the para positions of the phenyl rings, a common precursor for other functional groups.

Materials:

-

This compound

-

Fuming nitric acid

-

Acetic anhydride (B1165640)

-

Glacial acetic acid

Procedure:

-

Cool 13 mL of fuming nitric acid in a round-bottom flask to -10 °C.

-

Slowly add 5 g (15.6 mmol) of this compound to the pre-cooled fuming nitric acid in small portions under vigorous stirring.

-

After the addition is complete, add 6 mL of acetic anhydride and 8 mL of glacial acetic acid dropwise while maintaining the temperature.

-

Stir the mixture for approximately 15 minutes.

-

Dilute the mixture by adding 16 mL of glacial acetic acid.

-

Collect the resulting yellow solid by filtration.

-

Wash the solid thoroughly with water to obtain the light yellow product.

Experimental Protocol: Synthesis of Tetrakis(4-aminophenyl)methane

This protocol details the reduction of tetrakis(4-nitrophenyl)methane to the corresponding amine, a key intermediate for further functionalization.

Materials:

-

Tetrakis(4-nitrophenyl)methane

-

Palladium on carbon (10% Pd/C)

-

Hydrazine (B178648) monohydrate

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve 500 mg (1 mmol) of tetrakis(4-nitrophenyl)methane in 10 mL of THF.

-

Carefully add approximately 2 g of Raney nickel and 670 mg (13.4 mmol) of hydrazine monohydrate to the solution.

-

Heat the reaction mixture to reflux for 2 hours.

-

Cool the mixture to room temperature.

-

Filter the mixture to remove the catalyst.

-

Evaporate the solvent from the filtrate to obtain the product.

Supramolecular Assembly and Host-Guest Chemistry

The functionalized this compound derivatives serve as versatile tectons for the construction of a variety of supramolecular assemblies, including host-guest complexes, clathrates, and extended networks.

Host-Guest Complex Formation and Co-crystallization

The formation of host-guest complexes often relies on co-crystallization from a solution containing both the TPM-based host and the guest molecule. The choice of solvent is critical in mediating the interactions that lead to crystallization.

Experimental Protocol: Co-crystallization of a TPM Derivative with a Guest Molecule

This generalized protocol outlines the steps for forming co-crystals of a TPM derivative with a guest molecule.

Materials:

-

This compound derivative (host)

-

Guest molecule

-